4-氨基苯硼酸频哪醇酯

描述

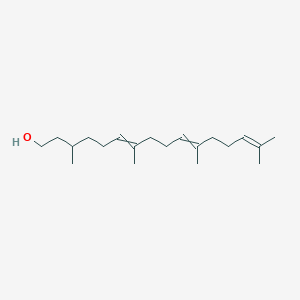

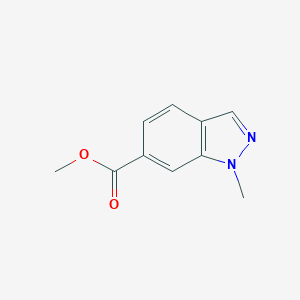

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (TMDB) is a boronic acid derivative that belongs to the family of dioxaborolanes. It is a white crystalline solid that is soluble in polar solvents and is used in a variety of scientific research applications. TMDB is a versatile reagent that is used in organic synthesis, biochemistry, and materials science. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids.

科学研究应用

铃木-宫浦交叉偶联反应

4-氨基苯硼酸频哪醇酯: 被广泛应用于铃木-宫浦交叉偶联反应 . 该反应对于创建碳-碳键至关重要,而碳-碳键是有机合成中的基础。该化合物作为硼试剂,在钯催化下与各种卤化物偶联,形成取代的3-苯基-4H-1-苯并吡喃-4-酮。这些化合物因其结构多样性和生物活性,在医药和农用化学品领域具有巨大潜力。

汞(II)的检测

该化合物被用于通过荧光法检测汞(II)离子 . 使用该酯开发了基于从五醌到罗丹明进行通过键能传递的新型荧光指示剂。由于汞是一种对生态系统和人类健康有严重影响的有毒重金属,因此这种应用对于环境监测和公共健康至关重要。

铑催化的胺化反应

在催化领域,4-氨基苯硼酸频哪醇酯被用于铑催化的胺化反应 . 这些反应对于将氨基引入芳香族化合物很重要,这是合成许多药物和精细化学品的关键步骤。

抗结核和抗菌化合物的合成

该硼酸酯也是钯催化的铃木交叉偶联反应中用于合成潜在抗结核和抗菌化合物的试剂 . 创造新的有效治疗传染病的方法至关重要,尤其是在抗生素耐药性日益增长的背景下。

六苯基苯衍生物的制备

另一个应用是制备六苯基苯衍生物 . 这些衍生物作为潜在的生物探针和多通道键盘系统中的组件。它们在生物医学和技术应用的传感器和器件开发中具有重要价值。

低带隙半导体的开发

该酯被用于开发低带隙半导体 . 使用该化合物合成的寡芳烃和萘二酰亚胺的交替共聚物表现出电化学和光电化学行为。这些材料对于有机电子学的进步至关重要,包括太阳能电池和晶体管。

安全和危害

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

作用机制

Target of Action

4-Aminophenylboronic acid pinacol ester is primarily used as a reagent in organic synthesis . It is involved in the preparation of various organic compounds, particularly those that require the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction, and it involves the coupling of a boronic acid with a halide or pseudo-halide .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by 4-Aminophenylboronic acid pinacol ester . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The primary result of the action of 4-Aminophenylboronic acid pinacol ester is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used in the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones .

Action Environment

The action of 4-Aminophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place . Additionally, the pH of the environment can significantly influence the rate of the Suzuki-Miyaura cross-coupling reaction .

生化分析

Biochemical Properties

It is known to participate in borylation reactions, specifically at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that it may interact with enzymes or proteins that catalyze or are involved in these reactions.

Molecular Mechanism

It is known to participate in borylation reactions , suggesting that it may interact with biomolecules involved in these processes

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANPJXNYBVVNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370400 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-73-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Aminophenylboronic acid pinacol ester contribute to the treatment of Nonalcoholic Fatty Liver Disease (NAFLD)?

A: Research suggests that incorporating 4-Aminophenylboronic acid pinacol ester into a drug delivery system could be beneficial for treating NAFLD. One study synthesized a hybrid micelle using chondroitin sulfate conjugated with both 4-Aminophenylboronic acid pinacol ester and phenformin to encapsulate the drug celastrol []. The 4-Aminophenylboronic acid pinacol ester moiety enhanced the drug loading capacity of the micelle and provided reactive oxygen species scavenging potential []. This targeted delivery system showed promising results in alleviating NAFLD symptoms, including reducing hepatic lipid accumulation and improving liver histology in a rat model [].

Q2: Can 4-Aminophenylboronic acid pinacol ester be utilized in targeted drug delivery systems?

A: Yes, 4-Aminophenylboronic acid pinacol ester has shown potential in targeted drug delivery, specifically for conditions affecting adipose tissues. Research indicates that chondroitin sulfate modified with 4-Aminophenylboronic acid pinacol ester can create micelles capable of targeting adipose tissues via CD44-mediated pathways []. This targeted approach was investigated for delivering a combination therapy of celastrol and phenformin to treat obesity and insulin resistance [].

Q3: What is the role of 4-Aminophenylboronic acid pinacol ester in the synthesis of platinum(II) complexes and their potential applications?

A: 4-Aminophenylboronic acid pinacol ester acts as a precursor for synthesizing iminophosphine ligands containing boronate esters []. These ligands, when coordinated with dichloridoplatinum(II), form new platinum complexes []. The cytotoxic properties of these complexes have been explored, specifically their activity against glioma cell lines, highlighting their potential in anticancer research [].

Q4: How does 4-Aminophenylboronic acid pinacol ester participate in cobalt(I)-catalyzed reactions?

A: 4-Aminophenylboronic acid pinacol ester can be synthesized through a cobalt(I)-catalyzed amination of aryl halides using lithium hexamethyldisilazide []. This reaction utilizes (PPh3)3CoCl as a catalyst and facilitates the synthesis of structurally diverse primary arylamines, including those inaccessible via traditional amination methods [].

Q5: Are there any interesting photophysical properties associated with 4-Aminophenylboronic acid pinacol ester?

A: Research has shown that N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a derivative of 4-Aminophenylboronic acid pinacol ester, exhibits room-temperature phosphorescence (RTP) in its crystalline form []. This property makes it a candidate for applications in areas like oxygen sensing and anti-counterfeiting technologies [].

Q6: What are the implications of 4-Aminophenylboronic acid pinacol ester's ability to decompose in the presence of hydrofluoric acid?

A: Research suggests that 4-Aminophenylboronic acid pinacol ester can scavenge hydrofluoric acid []. This scavenging ability is particularly beneficial in the context of lithium metal batteries, where it helps protect the solid electrolyte interphase (SEI) from corrosion by trace amounts of hydrofluoric acid present in the electrolyte []. This protection contributes to improved battery performance and lifespan [].

Q7: How can I find more information on the analytical methods used to characterize 4-Aminophenylboronic acid pinacol ester?

A: While the provided articles don't delve into detailed analytical method validation for 4-Aminophenylboronic acid pinacol ester, they frequently utilize techniques like X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry for structural characterization and analysis [, , ]. Consulting relevant literature on these techniques can provide further insights into their application for this specific compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

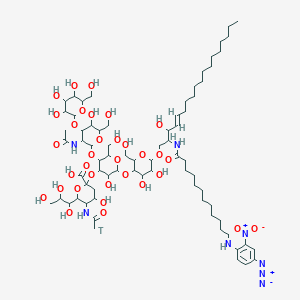

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)